molecular formula C12H22BBrO2 B13657894 (Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13657894
M. Wt: 289.02 g/mol
InChI Key: QIIFHYBBORSFIZ-KTKRTIGZSA-N
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Description

(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromoalkene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable bromoalkene with a boronic ester. One common method is the palladium-catalyzed borylation of (Z)-2-bromohex-1-ene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form alcohols.

    Substitution: The bromoalkene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Cross-Coupling: Formation of biaryl or alkyl-aryl compounds.

    Oxidation: Formation of alcohols.

    Substitution: Formation of substituted alkenes.

Scientific Research Applications

Chemistry

(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which (Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an electrophile to form a new carbon-carbon bond. The bromoalkene moiety can also undergo various transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The E-isomer of the compound, which may exhibit different reactivity and selectivity in reactions.

    2-Bromohex-1-ene: A simpler bromoalkene without the boronic ester group, used in different synthetic applications.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester without the bromoalkene moiety, used in various borylation reactions.

Uniqueness

(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a bromoalkene and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile tool in organic synthesis.

Properties

Molecular Formula

C12H22BBrO2

Molecular Weight

289.02 g/mol

IUPAC Name

2-[(Z)-2-bromohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H22BBrO2/c1-6-7-8-10(14)9-13-15-11(2,3)12(4,5)16-13/h9H,6-8H2,1-5H3/b10-9-

InChI Key

QIIFHYBBORSFIZ-KTKRTIGZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(/CCCC)\Br

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(CCCC)Br

Origin of Product

United States

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